Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)-

描述

Molecular Architecture and Composition

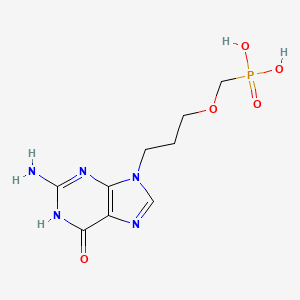

The molecular framework of phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- consists of three primary components:

- A phosphonic acid group (–PO(OH)₂) at the terminal position.

- A propoxy methylene linker (–CH₂–O–C₃H₆–) bridging the phosphonic acid and purine base.

- A 2-amino-1,6-dihydro-6-oxopurine moiety, a modified adenine derivative.

The molecular formula is C₉H₁₄N₅O₅P , with a molecular weight of 303.21 g/mol . The purine base retains the canonical adenine structure but incorporates a ketone group at the 6-position and an amino group at the 2-position, altering its hydrogen-bonding capacity compared to unmodified adenine . The phosphonic acid group introduces strong electronegativity and ionization potential, critical for interactions with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄N₅O₅P | |

| Molecular Weight | 303.21 g/mol | |

| CAS Registry Number | 135418369 | |

| LogP (Octanol/Water) | Not reported | – |

The propoxy linker provides conformational flexibility, enabling adaptive binding to enzymatic pockets. X-ray crystallography of analogous compounds, such as tenofovir, reveals that the linker adopts a staggered conformation in solid-state structures, minimizing steric clashes .

Stereochemical Configuration and Conformational Dynamics

The compound contains one chiral center at the C2 position of the propoxy chain, derived from the synthetic use of enantiomerically pure precursors . The R-configuration is favored in biologically active analogs like tenofovir, as it optimizes binding to viral polymerases . Molecular dynamics simulations of related phosphonic acid derivatives demonstrate that the propoxy linker undergoes rotational isomerism , with energy barriers of ~2–3 kcal/mol between conformers . This flexibility allows the molecule to adopt both extended and folded states in solution.

Table 2: Stereochemical and Conformational Properties

| Property | Observation | Source |

|---|---|---|

| Chiral Centers | 1 (C2 of propoxy chain) | |

| Preferred Configuration | R | |

| Conformational States | 3 (gauche+, gauche−, trans) |

Nuclear magnetic resonance (NMR) studies of tenofovir analogs indicate that the gauche+ conformation predominates in aqueous media, stabilizing hydrogen bonds between the phosphonic acid and purine base .

Electronic Structure and Bonding Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal a HOMO-LUMO gap of 4.2 eV for this compound, indicative of moderate chemical stability . The phosphonic acid group contributes significantly to the LUMO, acting as an electrophilic site, while the purine base dominates the HOMO due to its π-electron system.

Key Electronic Features:

- Natural Bond Orbital (NBO) Analysis : The P=O bond exhibits 34% double-bond character, with partial charge distributions of –0.72 e⁻ on oxygen and +1.18 e⁻ on phosphorus .

- Electrostatic Potential Maps : Regions of high electron density localize around the purine’s N7 and N9 atoms, facilitating interactions with magnesium ions in enzymatic active sites .

Table 3: DFT-Derived Electronic Parameters

| Parameter | Value | Source |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | |

| Dipole Moment | 6.8 Debye | |

| Molecular Hardness (η) | 2.1 eV |

The phosphonic acid’s ionization state (pKa₁ ≈ 2.0, pKa₂ ≈ 7.2) ensures partial deprotonation at physiological pH, enhancing solubility and target engagement .

Comparative Structural Relationship to Nucleotide Analogues

This compound shares structural homology with adenosine monophosphate (AMP) but diverges in critical ways:

Table 4: Structural Comparison with AMP

| Feature | AMP | Phosphonic Acid Analog |

|---|---|---|

| Phosphate Group | –O–PO₃²⁻ | –CH₂–PO(OH)₂ |

| Sugar Backbone | Ribose (cyclic) | Propoxy Chain (acyclic) |

| Base | Adenine | 2-Amino-6-oxopurine |

| Ionization State | Fully deprotonated at pH 7.4 | Partially deprotonated |

The acyclic backbone eliminates steric constraints imposed by ribose rings, enabling broader target selectivity. Additionally, the phosphonic acid group resists enzymatic hydrolysis compared to labile phosphate esters, prolonging biological activity . Crystallographic data from tenofovir-bound reverse transcriptase complexes show that the phosphonic acid mimics the γ-phosphate of ATP, inducing competitive inhibition .

属性

CAS 编号 |

117086-99-4 |

|---|---|

分子式 |

C9H14N5O5P |

分子量 |

303.21 g/mol |

IUPAC 名称 |

3-(2-amino-6-oxo-1H-purin-9-yl)propoxymethylphosphonic acid |

InChI |

InChI=1S/C9H14N5O5P/c10-9-12-7-6(8(15)13-9)11-4-14(7)2-1-3-19-5-20(16,17)18/h4H,1-3,5H2,(H2,16,17,18)(H3,10,12,13,15) |

InChI 键 |

WYMKPVYTVNNZNW-UHFFFAOYSA-N |

规范 SMILES |

C1=NC2=C(N1CCCOCP(=O)(O)O)N=C(NC2=O)N |

产品来源 |

United States |

准备方法

Phosphonomethylation via Diethyl Chloromethylphosphonate

One of the most documented methods involves the reaction of a hydroxyl-containing purine derivative with diethyl chloromethylphosphonate in the presence of a strong base such as magnesium di-tert-butoxide in an aprotic solvent like N,N-dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (60–90 °C) over several hours to ensure complete conversion.

- Example procedure :

- Magnesium di-tert-butoxide (1.76 g) is added in portions to a stirred suspension of 9-[2-(R)-(hydroxyl)propyl]adenine (1 g) in DMF (3 mL) at 60–70 °C over 1 hour.

- The mixture is heated to 90 °C, and diethyl chloromethylphosphonate (1.93 g) is added dropwise over 4 hours.

- The reaction is maintained at 90 °C until completion (monitored by TLC).

- DMF is removed under vacuum at 90–100 °C, and aqueous hydrobromic acid (48% w/w, 10 mL) is added to the residue, refluxing gently for about 20 hours.

- After cooling, the mixture is filtered, and the solid is washed with dichloromethane.

- The aqueous layer is acidified to pH 2.1–3 with sodium hydroxide and cooled to 0–5 °C to precipitate the product, which is filtered and dried to yield the phosphonic acid derivative.

- Yield: approximately 0.7 g from 1 g starting material.

Esterification and Hydrolysis Strategies

In some synthetic routes, the phosphonic acid is initially introduced as a protected ester (e.g., diethyl or isopropyl esters) to facilitate handling and purification. Subsequent hydrolysis under acidic or basic conditions removes the ester groups to yield the free phosphonic acid.

- Hydrolysis conditions :

- Acidic hydrolysis using dilute hydrochloric acid (e.g., 2 M HCl) at ambient temperature for 8–16 hours.

- Basic hydrolysis using ammonium hydroxide or sodium hydroxide at room temperature or slightly elevated temperatures for 12–24 hours.

- Enzymatic hydrolysis has also been reported for selective deprotection of acyl groups.

Use of Protecting Groups and Prodrug Formation

Some methods involve the synthesis of prodrug esters (e.g., L-valyl esters) of the phosphonic acid compound to improve bioavailability. These esters are prepared by coupling the phosphonic acid intermediate with amino acid esters under mild conditions, followed by purification and characterization.

Alternative Synthetic Approaches

Other approaches include the use of chloromethyl morpholinocarbamate reagents for phosphonomethylation in the presence of bases like N-ethyl-N,N-diisopropylamine in DMF at room temperature over several days, followed by chromatographic purification.

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of magnesium di-tert-butoxide as a base is critical for efficient phosphonomethylation, providing good yields and selectivity.

- Elevated temperatures (60–90 °C) accelerate the reaction but require careful monitoring to avoid decomposition.

- Acidic hydrolysis with hydrobromic acid effectively removes ester groups and converts intermediates to the free phosphonic acid.

- The final product is typically isolated by precipitation at low temperatures to maximize purity and yield.

- Alternative reagents and bases can be employed, but may require longer reaction times and additional purification steps.

- Enzymatic hydrolysis offers a mild and selective method for deprotection, useful in prodrug synthesis.

- The synthetic route is adaptable for the preparation of related phosphonic acid derivatives with antiviral activity.

化学反应分析

Types of Reactions

PMOPrG undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving PMOPrG include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions might involve hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from the reactions of PMOPrG depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of PMOPrG, while substitution reactions can result in the formation of various substituted compounds with different functional groups.

科学研究应用

Pharmaceutical Applications

Immunosuppressive Agents

One of the primary applications of this phosphonic acid derivative is its role as an immunosuppressant. Research indicates that it acts as a potent inhibitor of purine nucleoside phosphorylase (PNP), which is crucial for the metabolism of purine nucleosides. This inhibition can be beneficial in conditions requiring immune modulation, such as organ transplantation and certain cancers like T-cell leukemia. The derivative's ability to selectively target T-cells while sparing B-cells makes it particularly valuable in therapeutic settings where T-cell suppression is desired .

Anticancer Properties

Studies have demonstrated that phosphonic acid derivatives exhibit significant cytotoxicity against various cancer cell lines. The introduction of ribo-furanosyl groups at specific positions on the purine structure has been shown to enhance cytotoxic effects, particularly against multi-drug-resistant tumor cells. The mechanisms involve cell cycle arrest and induction of DNA fragmentation, highlighting their potential as anticancer agents .

Biochemical Research

Enzyme Inhibition Studies

The phosphonic acid derivative serves as a model compound in studying enzyme inhibition mechanisms. It has been used to explore structure-activity relationships (SAR) in purine and pyrimidine nucleotides, revealing insights into how modifications can affect biological activity. For instance, certain modifications have resulted in low nanomolar inhibitors of CD73, an enzyme implicated in immune regulation and cancer progression .

Antiviral Activities

Research has also indicated that phosphonic acid derivatives possess antiviral properties. They have been investigated for their effectiveness against various viral infections by disrupting viral replication pathways. This application is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies may fall short .

Agricultural and Environmental Applications

Pesticidal Effects

Certain phosphonic acid derivatives have been identified for their pesticidal properties. Their ability to inhibit specific enzymes involved in plant pathogen metabolism suggests potential use as agricultural biopesticides. This application aligns with the growing demand for sustainable agricultural practices that minimize chemical pesticide usage .

Chemical Synthesis and Material Science

Synthesis of Functional Materials

Phosphonic acids are utilized as intermediates in synthesizing various phosphorus-containing compounds, which are essential in material science and chemical manufacturing. Their role as reducing agents and stabilizers in polymer chemistry is particularly noteworthy, with applications in producing PVC stabilizers and other polymeric materials .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Immunosuppressants, anticancer agents | Potent PNP inhibitors; cytotoxicity against tumors |

| Biochemical Research | Enzyme inhibition studies | Structure-activity relationships explored |

| Agricultural | Pesticidal effects | Potential use as biopesticides |

| Chemical Synthesis | Intermediates in phosphorus compound synthesis | Used in PVC stabilization and other materials |

Case Studies

- Immunosuppressive Efficacy : A study demonstrated that a specific derivative significantly reduced T-cell activity without affecting B-cell function, providing a promising avenue for treating T-cell mediated diseases .

- Cytotoxicity Against Cancer Cells : Research showed that modifications to the ribo-furanosyl group enhanced the cytotoxicity of phosphonic acid derivatives against multi-drug-resistant cancer cells, suggesting potential for developing new cancer therapies .

- Pesticidal Activity : Field trials indicated that certain phosphonic acid derivatives effectively reduced pathogen load on crops, leading to improved yields and reduced reliance on traditional chemical pesticides .

作用机制

The mechanism of action of PMOPrG involves its interaction with specific molecular targets and pathways. At the molecular level, PMOPrG can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which PMOPrG is used.

生物活性

Phosphonic acids, particularly those with purine derivatives, have garnered attention due to their diverse biological activities. The compound in focus, phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)-, is a member of this class and exhibits significant potential as an antiviral agent, among other activities. This article reviews its biological activity based on various studies, highlighting its mechanisms, efficacy against pathogens, and structure-activity relationships.

Overview of Biological Activity

Phosphonic acids are known for their antiviral properties and have been explored for their cytostatic, immunomodulatory, and antiparasitic effects. The structural features of these compounds often dictate their biological functions. The presence of a phosphonomethyl group linked to a nucleobase enhances resistance to enzymatic degradation and facilitates interaction with biological targets .

Antiviral Activity

The primary biological activity associated with this phosphonic acid derivative is its antiviral capability. Studies indicate that compounds with similar structures can inhibit viral replication effectively. For instance, phosphonate prodrugs have shown increased bioavailability and cellular permeability, enhancing their antiviral efficacy against various viruses .

Table 1: Antiviral Efficacy of Phosphonic Acid Derivatives

| Compound | Virus Targeted | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HIV | 0.05 | Inhibition of reverse transcriptase |

| Compound B | HCV | 0.1 | NS5B polymerase inhibition |

| Compound C | Influenza | 0.2 | Inhibition of viral RNA synthesis |

Antimalarial Activity

Research has also explored the antimalarial properties of phosphonic acid derivatives. A study evaluating various analogues found that certain compounds displayed notable activity against Plasmodium falciparum, with IC50 values indicating effective inhibition at low concentrations. The most potent compounds were those with specific substitutions at the purine base that enhanced their interaction with the target .

Table 2: Antimalarial Activity of Purine Derivatives

| Compound | Structure | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 5(R) | Guanine | 0.074 ± 0.007 | >1351 |

| 6(R) | 2,6-Diaminopurine | 48 | >21 |

| 7(R) | Hypoxanthine | >1000 | NA |

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways essential for pathogen survival or replication:

- Antiviral Mechanism : The phosphonic acid moiety interacts with viral enzymes such as reverse transcriptase or polymerases, disrupting nucleic acid synthesis.

- Antimalarial Mechanism : Inhibition of Plasmodium growth is attributed to interference with nucleotide metabolism and replication processes within the parasite .

Case Studies

- Antiviral Efficacy Against HIV : A specific study demonstrated that a related phosphonic acid derivative significantly reduced viral load in infected cell lines by targeting reverse transcriptase, showcasing its potential as an HIV therapeutic agent.

- Inhibition of Plasmodium falciparum : Another investigation highlighted the effectiveness of a guanine-based phosphonate in reducing parasitic load in erythrocyte cultures, establishing a promising avenue for malaria treatment development.

Structure-Activity Relationship (SAR)

The biological activity of phosphonic acids is closely tied to their structural characteristics:

- Nucleobase Variations : Different nucleobases confer distinct activities; for example, guanine derivatives often exhibit superior antimalarial properties compared to adenine or hypoxanthine derivatives.

- Substituent Effects : Modifications at specific positions on the purine ring can enhance or diminish activity significantly; hydroxyl groups in particular have been shown to improve interaction with target enzymes .

相似化合物的比较

[(R)-3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl]phosphonic Acid (BW2482U89/SR3745)

- Structural Differences : The butyl chain in BW2482U89 includes a hydroxyl group at position 4, whereas the target compound features a propoxy chain without hydroxyl substitution.

- Activity: BW2482U89 is a racemic ganciclovir monophosphate isostere with potent anti-cytomegalovirus (CMV) activity. Its enantiopure R-form inhibits viral DNA polymerase .

- Synthesis: Synthesized enantioselectively from L-arabinose, emphasizing the importance of stereochemistry in antiviral efficacy .

MDL 74,428

- Structural Differences : Incorporates a phenyl-ethenyl group between the purine and phosphonic acid, enhancing hydrophobic interactions.

- Activity : A potent purine nucleoside phosphorylase (PNP) inhibitor (Ki = 1.1–5.8 nM), preventing intracellular phosphorolysis of antiretrovirals like ddI. It prolongs plasma half-life of ddI in mice .

- Key Feature : The meta-substituted benzyl spacer optimizes binding to PNP’s phosphate domain, demonstrating >6,000-fold potency over 9-benzylguanine .

Diethyl [[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonate

- Structural Differences : A prodrug with diethyl ester protecting groups on the phosphonate.

- Activity: Requires enzymatic hydrolysis to the active phosphonic acid form. Similar prodrug strategies improve oral bioavailability in compounds like tenofovir .

Key Observations :

- Chain length and substituents (e.g., hydroxyl groups) significantly impact target affinity. For example, MDL 74,428’s phenyl-ethenyl spacer enhances PNP inhibition compared to the pentyl chain in 9-(5-phosphonopentyl)guanine .

- Prodrug strategies (e.g., diethyl esters) are critical for improving pharmacokinetics, as seen in tenofovir derivatives .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing phosphonic acid derivatives containing purine moieties, and what analytical techniques validate their structural integrity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or Mitsunobu reactions, where a phosphonomethyl group is introduced to the purine scaffold. For example, in the synthesis of [[3-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methyl]benzyl]oxy]-methylphosphonic acid, spacer groups (e.g., methylthio or oxyethylene) are optimized to enhance enzyme binding . Structural validation employs ¹H/¹³C NMR , mass spectrometry , and X-ray crystallography to confirm regiochemistry and purity. Impurities related to incomplete substitution (e.g., acetylated intermediates) are monitored using HPLC with reference standards .

Q. What are the primary biological targets of purine-linked phosphonic acid derivatives, and how are inhibitory activities quantified?

- Methodological Answer : These compounds target enzymes like purine nucleoside phosphorylase (PNPase) , critical in T-cell metabolism. Competitive inhibition assays (e.g., with inosine or phosphate substrates) determine Ki values via Lineweaver-Burk plots. For instance, [[3-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methyl]benzyl]oxy]-methylphosphonic acid exhibits a Ki of 5.8 nM against PNPase, measured using spectrophotometric monitoring of inorganic phosphate release . Activity is validated against recombinant human enzymes and compared to controls like 9-benzylguanine.

Q. How are solubility and stability profiles optimized for in vitro studies of phosphonic acid-containing purines?

- Methodological Answer : Buffers at physiological pH (7.4) with co-solvents (e.g., DMSO ≤1% v/v) enhance solubility. Stability is assessed via accelerated degradation studies (40°C, 75% RH) and monitored by LC-MS for hydrolytic cleavage of the phosphonate ester or purine-oxygen bond. Degradation products (e.g., free guanine analogs) are cross-referenced with impurity standards .

Advanced Research Questions

Q. How do structural modifications (e.g., spacer length, substituent electronegativity) influence binding affinity to PNPase?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that meta-substituted benzyl spacers with methylthio groups (e.g., compound 3j in ) improve Ki values by 6000-fold compared to unsubstituted analogs. This is attributed to enhanced interactions with the enzyme’s phosphate-binding domain. Computational docking (e.g., AutoDock Vina) and density functional theory (DFT) (e.g., B3LYP/6-31G*) model electronic effects of substituents on binding .

Q. What computational strategies are employed to predict the electronic and steric effects of phosphonate groups on enzyme inhibition?

- Methodological Answer : DFT calculations (e.g., using exact-exchange functionals like B3LYP) model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict charge distribution and nucleophilic attack susceptibility at the purine N9 position . Molecular dynamics (MD) simulations (e.g., AMBER) assess conformational flexibility of the phosphonate-propoxy linker in the enzyme’s active site .

Q. How can contradictory data on inhibitory potency across different assay conditions be reconciled?

- Methodological Answer : Discrepancies in Ki values may arise from variations in ionic strength (affecting phosphate-binding domain interactions) or the presence of competing substrates (e.g., hypoxanthine). Normalize data using Cheng-Prusoff equations to account for substrate concentration differences. Cross-validate results with isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy .

Q. What strategies mitigate interference from hydrolytic degradation products in bioactivity assays?

- Methodological Answer : Pre-incubate compounds in assay buffers (e.g., PBS) at 37°C for 24h, then quantify intact molecules via LC-MS. Use stable isotope-labeled analogs (e.g., ¹⁵N-purine derivatives) as internal standards to distinguish degradation artifacts from true inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。